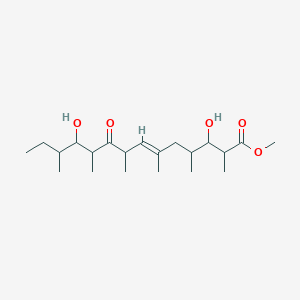

Ebelactone A, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ebelactone A, methyl ester is a derivative of Ebelactone A, a naturally occurring β-lactone produced by the actinomycete Streptomyces aburaviensis. This compound is known for its potent inhibitory effects on esterases, lipases, and other enzymes, making it a valuable tool in biochemical research and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ebelactone A, methyl ester typically involves the esterification of Ebelactone A. One common method includes the reaction of Ebelactone A with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation of Streptomyces aburaviensis, followed by extraction and purification of Ebelactone A. The purified Ebelactone A is then subjected to esterification to produce the methyl ester .

Analyse Chemischer Reaktionen

Types of Reactions: Ebelactone A, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Ebelactone A has been identified as a potent inhibitor of homoserine lactone acyltransferase (HTA), an enzyme critical for bacterial communication and virulence. Studies have demonstrated that this compound effectively inactivates HTA from Haemophilus influenzae, showcasing its potential as an antimicrobial agent. The mechanism involves covalent modification of the enzyme, specifically targeting the Ser143 residue, which has been confirmed through mass spectrometry and peptide mapping techniques .

Case Study: Inhibition of HTA

- Organism: Haemophilus influenzae

- Method: Broth microdilution method

- Results: Ebelactone A exhibited minimal inhibitory concentrations ranging from 0.12 to 128 μg/ml against various bacterial strains, including Bacillus subtilis and Escherichia coli.

- Significance: This suggests that ebelactone A and its synthetic analogs could serve as leads for developing new antimicrobial therapies .

Drug Development Potential

The structural characteristics of ebelactone A, particularly its β-lactone ring and hydrophobic tail, make it a candidate for further drug development. Its ability to modify enzyme activity suggests that it could be utilized in creating inhibitors for other enzymes involved in pathogenicity or metabolic pathways.

Synthetic Analog Studies

Research indicates that synthetic analogs of ebelactone A have improved inactivation characteristics compared to the natural compound. This enhancement in efficacy opens avenues for designing more potent derivatives with specific therapeutic targets .

Synthetic Methodologies

The synthesis of ebelactone A has been explored using various organic chemistry techniques. Notably, a convergent strategy has been employed to control stereochemistry during synthesis, which is crucial for the biological activity of the compound.

Synthesis Overview

- Approach: Use of silicon-based methods to control stereochemistry.

- Components: The synthesis involves three key fragments that are coupled together.

- Outcome: This method allows for the production of enantiomerically enriched forms of ebelactone A, which are essential for studying its biological effects .

Industrial Applications

Beyond its pharmaceutical potential, ebelactone A and its derivatives can find applications in the cosmetic industry due to their emulsifying properties. Fatty acid esters similar to ebelactone are already used in formulations for skin care products, indicating a broader application spectrum for compounds like ebelactone A .

Summary Table of Applications

Wirkmechanismus

Ebelactone A, methyl ester exerts its effects by inhibiting the activity of esterases and lipases. The β-lactone ring of the compound interacts with the active site of these enzymes, forming a covalent bond with the serine residue in the enzyme’s active site. This covalent modification leads to irreversible inhibition of the enzyme, preventing it from catalyzing its substrate .

Vergleich Mit ähnlichen Verbindungen

Ebelactone B: Another β-lactone produced by Streptomyces aburaviensis, with similar inhibitory effects on esterases and lipases.

Hymeglusin: A β-lactone that inhibits HMG-CoA synthase, an enzyme involved in the mevalonate pathway.

Lipstatin: A β-lactone that inhibits pancreatic lipase and is used clinically as Orlistat for the treatment of obesity.

Uniqueness: Ebelactone A, methyl ester is unique due to its specific inhibitory effects on a broad range of esterases and lipases, making it a versatile tool in biochemical research. Its methyl ester derivative enhances its solubility and stability, facilitating its use in various experimental conditions .

Eigenschaften

IUPAC Name |

methyl (E)-3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotetradec-6-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O5/c1-9-13(3)18(22)16(6)19(23)14(4)10-12(2)11-15(5)20(24)17(7)21(25)26-8/h10,13-18,20,22,24H,9,11H2,1-8H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMGZXATJGSIDQ-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C(C(C)C(=O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C(C(C)C(=O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.